4,6-Dichloro-3-(4-methoxyphenyl)pyridazine
Overview
Description
4,6-Dichloro-3-(4-methoxyphenyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a methoxyphenyl group at position 3
Mechanism of Action
Target of Action
It’s worth noting that pyridazine compounds, which include 4,6-dichloro-3-(4-methoxyphenyl)pyridazine, have been shown to exhibit a wide range of pharmacological activities .
Mode of Action
Pyridazinones, a class of compounds that includes this compound, have been studied as inhibitors of acetylcholinesterase (ache), an important enzyme in acetylcholine hydrolysis . Inhibition of AChE can increase acetylcholine levels, which is a key strategy in the treatment of Alzheimer’s disease .
Biochemical Pathways
The inhibition of ache, as mentioned above, would affect the cholinergic system, which plays a crucial role in memory and cognition .
Result of Action
As an ache inhibitor, it could potentially increase acetylcholine levels, thereby enhancing cholinergic transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-(4-methoxyphenyl)pyridazine typically involves the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or dimethylformamide (DMF). The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-(4-methoxyphenyl)pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyridazine analogs.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed under mild to moderate conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridazine derivatives with various functional groups.
Oxidation: Pyridazinone derivatives.
Reduction: Dihydropyridazine analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-3-(4-methylphenyl)pyridazine
- 4,6-Dichloro-3-(4-ethylphenyl)pyridazine
- 4,6-Dichloro-3-(4-fluorophenyl)pyridazine
Uniqueness
4,6-Dichloro-3-(4-methoxyphenyl)pyridazine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance the compound’s ability to interact with biological targets, potentially leading to improved pharmacological activities compared to its analogs .
Properties
IUPAC Name |
4,6-dichloro-3-(4-methoxyphenyl)pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-16-8-4-2-7(3-5-8)11-9(12)6-10(13)14-15-11/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPVFZXKXRTQHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510292 | |
Record name | 4,6-Dichloro-3-(4-methoxyphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80591-50-0 | |
Record name | 4,6-Dichloro-3-(4-methoxyphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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